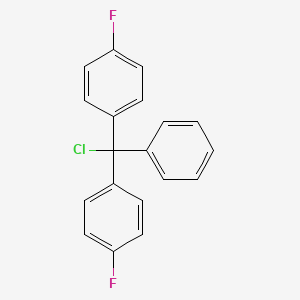
4,4'-(氯(苯基)亚甲基)双(氟苯)
描述
“4,4’-(Chloro(phenyl)methylene)bis(fluorobenzene)” is a chemical compound with the molecular formula C19H13ClF2 . It is also known by its IUPAC name, 1-[chloro-(4-fluorophenyl)-phenylmethyl]-4-fluorobenzene .
Molecular Structure Analysis
The molecular structure of “4,4’-(Chloro(phenyl)methylene)bis(fluorobenzene)” consists of 19 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 2 fluorine atoms . The InChI code for this compound is 1S/C19H13ClF2/c20-19(14-4-2-1-3-5-14,15-6-10-17(21)11-7-15)16-8-12-18(22)13-9-16/h1-13H .Physical And Chemical Properties Analysis
The compound has a molecular weight of 314.76 . It has a density of 1.246 and a boiling point of 385.614ºC at 760 mmHg . The compound is solid or semi-solid or liquid at room temperature .科学研究应用
Organic Synthesis
4,4’-(Chloro(phenyl)methylene)bis(fluorobenzene): is a valuable intermediate in organic synthesis. Its unique structure, containing both chloro and fluoro substituents, makes it a versatile reagent for constructing complex organic molecules. It can be used to introduce fluorine atoms into target molecules, which is particularly useful in the pharmaceutical industry where fluorinated compounds often exhibit enhanced biological activity and metabolic stability .
Material Science
In material science, this compound can contribute to the development of new polymeric materials. By acting as a monomer, it can be polymerized to form polymers with specific properties such as high thermal stability and resistance to solvents. These characteristics are essential for materials used in extreme conditions, such as in aerospace or chemical processing industries .
Catalysis
The chloro and fluoro groups in 4,4’-(Chloro(phenyl)methylene)bis(fluorobenzene) can act as ligands in transition metal complexes. These complexes can serve as catalysts in various chemical reactions, including those that are important for producing fine chemicals and pharmaceuticals. The presence of fluorine can also influence the reactivity and selectivity of the catalytic process .
Medicinal Chemistry
In medicinal chemistry, this compound’s structural motif is found in a number of drug molecules. Its incorporation into new drug candidates can be explored for the development of treatments for various diseases. The fluorine atoms can improve the drug’s binding affinity to its target, increase its lipophilicity, and enhance its ability to cross biological membranes .
Fluorescent Probes
The aromatic rings and halogen atoms present in 4,4’-(Chloro(phenyl)methylene)bis(fluorobenzene) make it a potential candidate for the development of fluorescent probes. These probes can be used in bioimaging to track the presence and movement of specific molecules within cells, providing valuable insights into cellular processes and disease progression .
Agrochemical Research
Fluorinated compounds are often used in agrochemicals due to their enhanced stability and biological activity. 4,4’-(Chloro(phenyl)methylene)bis(fluorobenzene) could be utilized in the synthesis of new pesticides or herbicides. Its structural elements could be key in designing compounds that are more effective at lower doses, reducing the environmental impact .
安全和危害
The compound is classified as dangerous with hazard statements H314-H290, indicating it can cause severe skin burns and eye damage, and may be corrosive to metals . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
1-[chloro-(4-fluorophenyl)-phenylmethyl]-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF2/c20-19(14-4-2-1-3-5-14,15-6-10-17(21)11-7-15)16-8-12-18(22)13-9-16/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPNFOAHWMDUQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561893 | |
| Record name | 1,1'-[Chloro(phenyl)methylene]bis(4-fluorobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) | |
CAS RN |
379-54-4 | |
| Record name | 1,1'-[Chloro(phenyl)methylene]bis(4-fluorobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

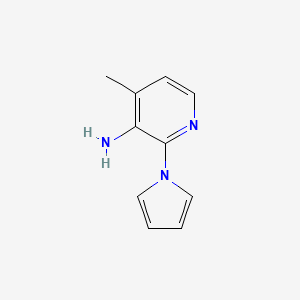

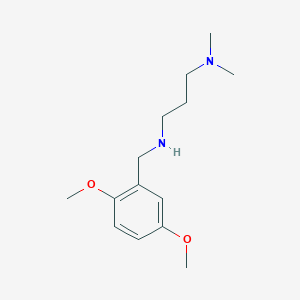
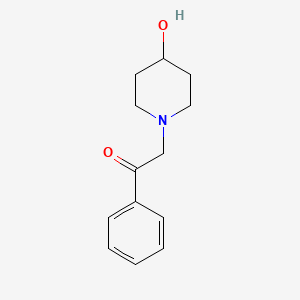
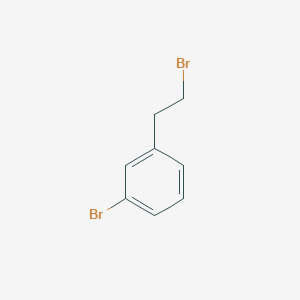

![8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one](/img/structure/B1315810.png)
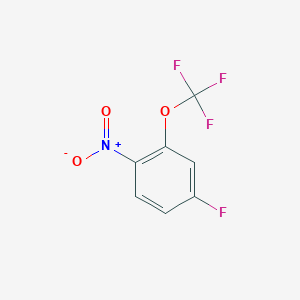
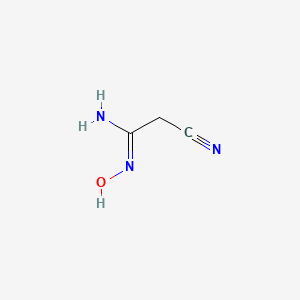
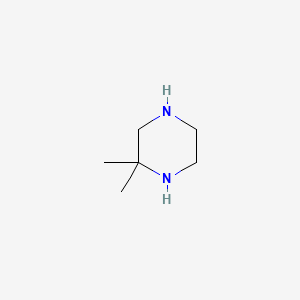
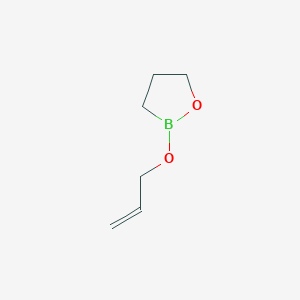
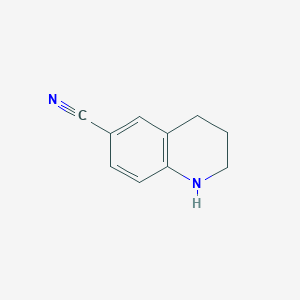
![Thiazolo[4,5-c]pyridine](/img/structure/B1315820.png)
